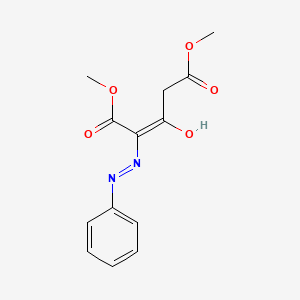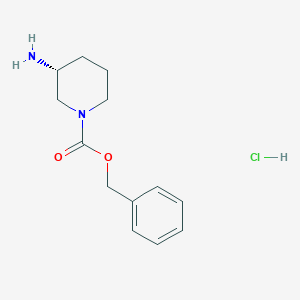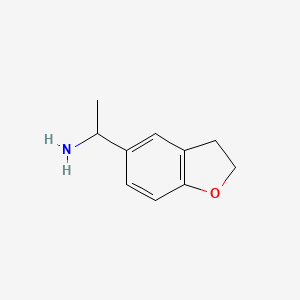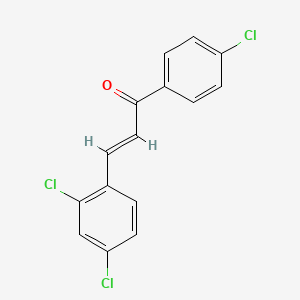
1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one
Übersicht
Beschreibung
The compound "1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one" is a chalcone derivative characterized by the presence of chlorophenyl groups attached to a propenone group. Chalcones are known for their biological activities and are of interest in various fields of research, including materials science and pharmacology .
Synthesis Analysis
The synthesis of similar chalcone compounds typically involves the Claisen-Schmidt condensation reaction, where an acetophenone derivative is condensed with an aldehyde in the presence of a base, often in an ethanol solvent . The structure of these compounds is usually confirmed using spectroscopic methods such as FT-IR and NMR, as well as single-crystal X-ray diffraction .
Molecular Structure Analysis
The molecular structure of chalcones is often determined using X-ray diffraction, revealing details such as crystal system, space group, and lattice parameters . The dihedral angles between the phenyl rings and the planarity of the propenone group are key features that can influence the compound's properties . Computational methods like density functional theory (DFT) are also used to predict and confirm the molecular geometry .
Chemical Reactions Analysis
Chalcones can participate in various chemical reactions due to the presence of reactive α,β-unsaturated carbonyl systems. They can undergo cyclization, addition, and substitution reactions, which can be exploited to synthesize a wide range of derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical properties of chalcones, such as crystal dimensions and refractive index, can be measured experimentally . Their chemical properties, including vibrational frequencies, HOMO-LUMO gap, and hyperpolarizability, are often studied using both experimental and computational methods to understand their electronic structure and potential as nonlinear optical materials . The molecular electrostatic potential (MEP) maps provide insights into the electron distribution and potential sites for nucleophilic and electrophilic attacks .
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Vibrational Analysis
1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one has been the subject of various studies focusing on its molecular structure and vibrational properties. Research has shown that the compound's molecular structure has been confirmed through techniques like IR and X-ray diffraction studies. The vibrational wavenumbers and geometrical parameters of the compound were computed using methods like Hartree-Fock (HF) and Density Functional Theory (DFT) (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014), (Sheena Mary, Panicker, Anto, Sapnakumari, Narayana, & Sarojini, 2015).
Nonlinear Optical Properties
The compound exhibits significant nonlinear optical (NLO) properties. Studies have shown that its first hyperpolarizability is considerable and implies notable electron density transfer within the molecule. This suggests potential applications in NLO materials (Najiya et al., 2014), (Mary et al., 2015).
Charge Transport and Electronic Properties
Research has also focused on the electronic properties and charge transport capabilities of this compound. The HOMO-LUMO analysis has been used to determine the charge transfer within the molecule, indicating potential applications in semiconductor devices. Additionally, electronic parameters like molecular electrostatic potential have been investigated to understand the compound's chemical behavior (Adole, Koli, Shinde, & Shinde, 2020).
Crystal Structure Analysis
The crystal structure of this compound has been studied extensively. Various research has described the dihedral angles and interactions within the crystal structure, highlighting weak intermolecular interactions that contribute to the stability of crystal packing. These studies provide insight into the solid-state properties of the compound (Jasinski, Butcher, Narayana, Veena, & Yathirajan, 2009), (Murthy, Atioğlu, Akkurt, Kumar, Veeraiah, Quah, & Siddaraju, 2018).
Fungicidal Activity
This compound has been used in the synthesis of derivatives that exhibit fungicidal activity. It was prepared for cyclization with hydrazine monohydrate, leading to the development of derivatives with potential applications in agriculture (Liu, Zhu, Pan, Song, & Li, 2008).
Eigenschaften
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3O/c16-12-5-2-11(3-6-12)15(19)8-4-10-1-7-13(17)9-14(10)18/h1-9H/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQGUMFXFLWUJU-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |
CAS RN |
57076-84-3 | |
| Record name | NSC159105 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,4'-TRICHLOROCHALCONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine hydrochloride](/img/structure/B3032172.png)
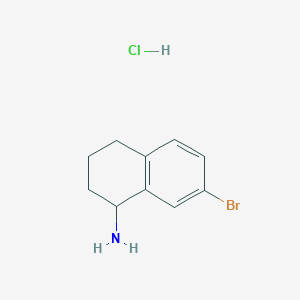
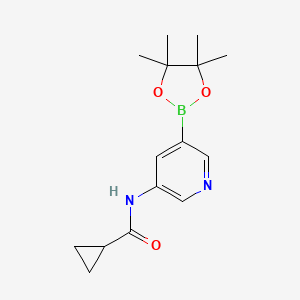
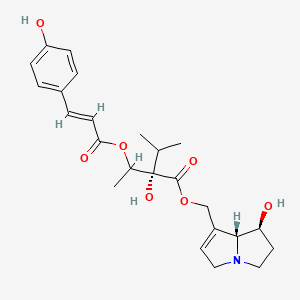
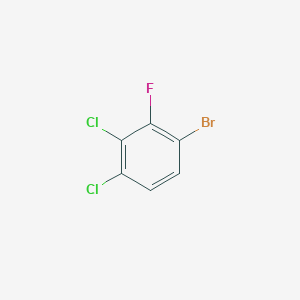
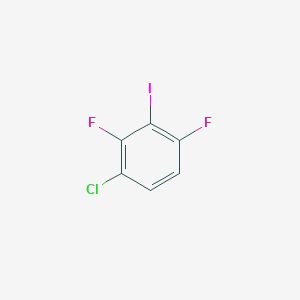
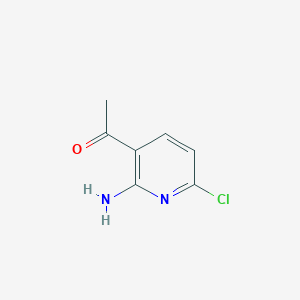
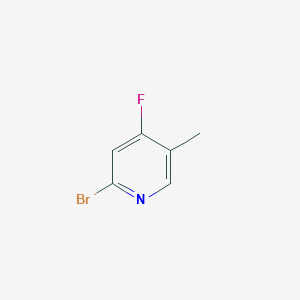
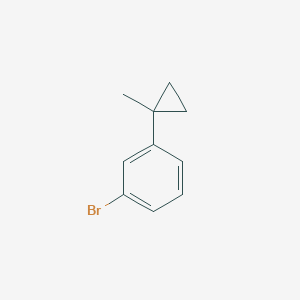
![7,8-dimethoxy-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B3032184.png)
